molecular formula C38H40N2O14 B12305389 methyl (2S,3S,4S,5R,6S)-3,4,5-tris(acetyloxy)-6-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-(hydroxymethyl)phenoxy}oxane-2-carboxylate

methyl (2S,3S,4S,5R,6S)-3,4,5-tris(acetyloxy)-6-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-(hydroxymethyl)phenoxy}oxane-2-carboxylate

Cat. No.: B12305389
M. Wt: 748.7 g/mol
InChI Key: COFWDBMZXNIYIR-UHFFFAOYSA-N
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Description

Me-triacetyl-beta-D-glucopyranuronate-Ph-CH2OH-Fmoc is a cleavable antibody-drug conjugate (ADC) linker used in the synthesis of antibody-drug conjugates. These conjugates are crucial in targeted cancer therapy, as they allow for the delivery of cytotoxic drugs directly to cancer cells, minimizing damage to healthy cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents such as DMSO and protective groups like acetyl and Fmoc .

Industrial Production Methods

Industrial production of Me-triacetyl-beta-D-glucopyranuronate-Ph-CH2OH-Fmoc follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Me-triacetyl-beta-D-glucopyranuronate-Ph-CH2OH-Fmoc undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups .

Scientific Research Applications

Me-triacetyl-beta-D-glucopyranuronate-Ph-CH2OH-Fmoc has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Me-triacetyl-beta-D-glucopyranuronate-Ph-CH2OH-Fmoc involves its role as a cleavable linker in ADCs. The linker attaches the cytotoxic drug to the antibody, which targets cancer cells. Upon reaching the target cells, the linker is cleaved, releasing the cytotoxic drug to exert its effects. The molecular targets and pathways involved include glycosidase enzymes that cleave the linker, releasing the active drug .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Me-triacetyl-beta-D-glucopyranuronate-Ph-CH2OH-Fmoc is unique due to its cleavable nature and the presence of the Fmoc group, which provides additional protection and versatility in synthetic applications. This makes it particularly valuable in the synthesis of complex molecules and targeted drug delivery systems .

Properties

Molecular Formula

C38H40N2O14

Molecular Weight

748.7 g/mol

IUPAC Name

methyl 3,4,5-triacetyloxy-6-[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-4-(hydroxymethyl)phenoxy]oxane-2-carboxylate

InChI

InChI=1S/C38H40N2O14/c1-20(42)50-32-33(51-21(2)43)35(52-22(3)44)37(54-34(32)36(46)48-4)53-30-14-13-23(18-41)17-29(30)40-31(45)15-16-39-38(47)49-19-28-26-11-7-5-9-24(26)25-10-6-8-12-27(25)28/h5-14,17,28,32-35,37,41H,15-16,18-19H2,1-4H3,(H,39,47)(H,40,45)

InChI Key

COFWDBMZXNIYIR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)CO)NC(=O)CCNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)OC)OC(=O)C

Origin of Product

United States

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